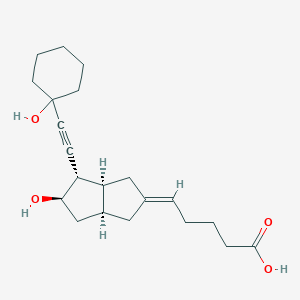

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

描述

准备方法

合成路线和反应条件: Lu 40-545 D5的合成涉及5-羟基普罗帕酮的氘化反应条件通常涉及使用氘代试剂和溶剂以确保氘原子的掺入 .

工业生产方法: Lu 40-545 D5的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的设备和反应器来处理氘代试剂,并确保最终产品的纯度和收率。 实施质量控制措施以保持化合物的稳定性和可靠性 .

化学反应分析

反应类型: Lu 40-545 D5经历各种化学反应,包括:

氧化: 根据所用试剂和条件,该化合物可以氧化形成不同的产物。

还原: 还原反应可以将Lu 40-545 D5转化为其他氘标记衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可以生成不同的羟基化或酮衍生物,而还原可以产生各种氘标记醇 .

科学研究应用

Pharmacological Properties

Mechanism of Action

13,14-dehydro-15-cyclohexyl Carbaprostacyclin functions primarily as an inhibitor of platelet aggregation, particularly in response to adenosine diphosphate (ADP). Its effectiveness is characterized by an effective dose (ED50) that indicates its potency in inhibiting human platelet aggregation .

Stability and Efficacy

This compound is noted for its chemical stability compared to natural PGI2, which is rapidly metabolized in the body. This stability allows for prolonged therapeutic effects, making it a valuable candidate for clinical applications .

Cardiovascular Disorders

-

Pulmonary Hypertension

Analogous compounds have been utilized in treating pulmonary arterial hypertension (PAH). Research indicates that prostacyclin analogs can improve hemodynamics and exercise capacity in patients with PAH . The vasodilatory properties of this compound suggest potential benefits in managing this condition. -

Platelet Aggregation Inhibition

The ability of this compound to inhibit ADP-induced platelet aggregation positions it as a potential therapeutic agent in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

Neuroprotection

-

Cerebral Ischemia

Studies have shown that prostaglandin receptor signaling can protect neurons during ischemic events. Specifically, the activation of IP receptors by analogs like this compound has demonstrated neuroprotective effects in rodent models of cerebral ischemia . These findings highlight the compound's potential application in neurodegenerative diseases and acute brain injuries. -

Excitotoxicity

The compound's role in modulating neuronal survival during excitotoxic conditions (e.g., NMDA-induced toxicity) suggests its utility in developing treatments for conditions such as Alzheimer's disease and other forms of neurodegeneration .

Data Tables

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Cardiovascular Health | Inhibits ADP-induced platelet aggregation | Prevents thrombotic events |

| Pulmonary Hypertension | Vasodilatory effects | Improves hemodynamics and exercise capacity |

| Neuroprotection | Protects neurons from ischemic damage | Potential treatment for cerebral ischemia |

| Excitotoxicity | Modulates neuronal survival under excitotoxic stress | Treatment for neurodegenerative diseases |

Case Studies

-

Pulmonary Hypertension Treatment

A clinical study involving patients with PAH demonstrated significant improvements in pulmonary artery pressure and exercise tolerance following treatment with prostacyclin analogs. Patients reported enhanced quality of life metrics alongside measurable physiological improvements . -

Neuroprotection in Ischemic Models

In a rodent model of cerebral ischemia, administration of this compound resulted in reduced neuronal death and improved functional outcomes when compared to control groups receiving no treatment .

作用机制

The mechanism of action of Lu 40-545 D5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level. The exact mechanism depends on the specific application and the biological or chemical system being studied .

相似化合物的比较

类似化合物:

5-羟基普罗帕酮: Lu 40-545 D5的非氘化版本。

5-羟基普罗帕酮-d6盐酸盐: 另一种具有六个氘原子的氘标记衍生物。

独特性: Lu 40-545 D5的独特性在于其特定的氘标记,这在研究应用中提供了独特的优势。 氘原子增强了化合物的稳定性和可追踪性,使其在各个领域的详细研究中具有价值 .

生物活性

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases and inflammation. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C19H26O5

- Molecular Weight : 342.41 g/mol

- Structure : The compound features a cyclohexyl group and lacks the double bond between carbon atoms 13 and 14, which contributes to its stability compared to natural PGI2.

Carbaprostacyclin exerts its biological effects primarily through the activation of prostaglandin receptors:

- IP Receptor Activation : It activates the IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates vasodilation and inhibits platelet aggregation .

- PPARδ Activation : It also activates peroxisome proliferator-activated receptor δ (PPARδ), influencing metabolic processes and inflammatory responses .

Vasodilatory Effects

Carbaprostacyclin has been shown to induce vasodilation in various animal models. In vitro studies demonstrated that it relaxes vascular smooth muscle through cAMP-mediated pathways, similar to PGI2 but with reduced potency .

Antiplatelet Activity

The compound inhibits platelet aggregation, which is critical in preventing thrombus formation. Its antiplatelet effects are approximately 30 times less potent than PGI2 but offer enhanced chemical stability .

Anti-inflammatory Properties

Studies indicate that Carbaprostacyclin modulates the production of pro-inflammatory cytokines (e.g., IL-1, IL-6) and reduces vascular inflammation. This property is beneficial in conditions like atherosclerosis and other inflammatory diseases .

In Vivo Studies

A series of animal studies have demonstrated the efficacy of Carbaprostacyclin in reducing blood pressure and improving blood flow in models of hypertension. For example:

- In a rat model of pulmonary hypertension, administration of Carbaprostacyclin resulted in significant reductions in mean pulmonary arterial pressure compared to control groups .

- Histopathological evaluations revealed that treatment with Carbaprostacyclin led to improved myocardial architecture and reduced signs of ischemic damage compared to untreated controls .

Case Studies

- Case Study on Cardiovascular Effects : A study involving patients with pulmonary arterial hypertension showed that Carbaprostacyclin improved exercise capacity and quality of life metrics. Patients reported fewer episodes of dyspnea during physical activity after treatment initiation.

- Inflammation Model : In a model of acute inflammation induced by carrageenan, Carbaprostacyclin administration resulted in a significant reduction in paw edema compared to untreated animals, indicating its potential as an anti-inflammatory agent .

Data Tables

属性

IUPAC Name |

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIPMFCHTFFLFR-PRYZLTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。